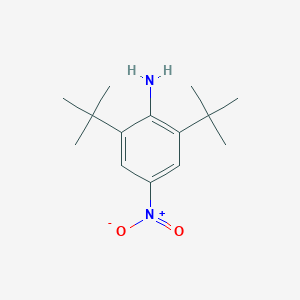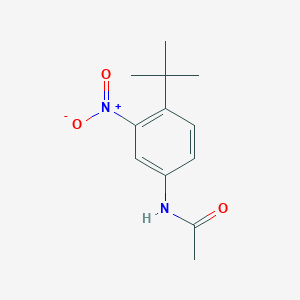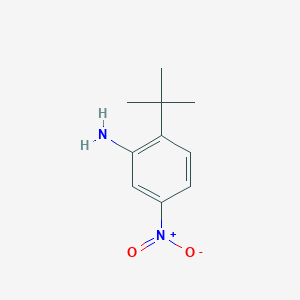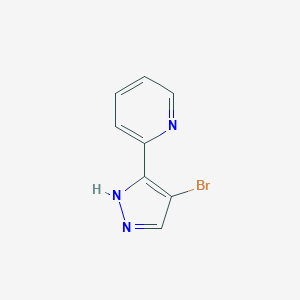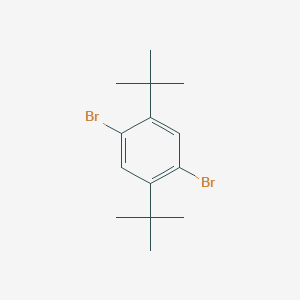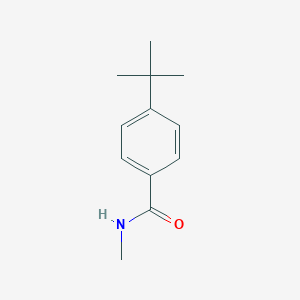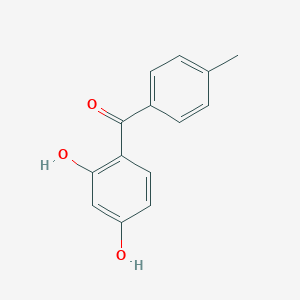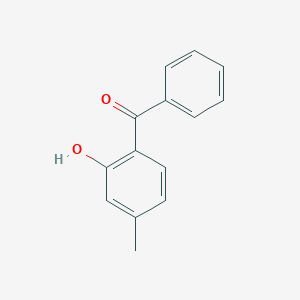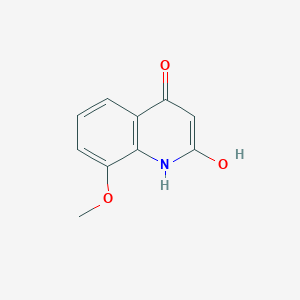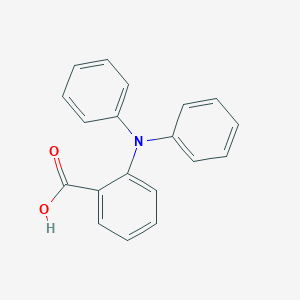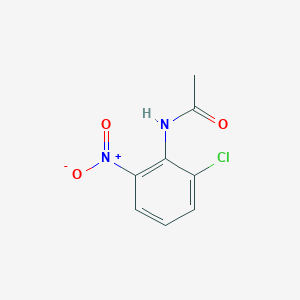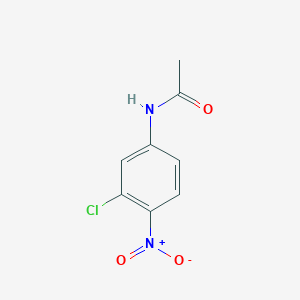![molecular formula C18H13BrO3S B189172 [4-(4-Bromophenyl)phenyl] benzenesulfonate CAS No. 58743-85-4](/img/structure/B189172.png)
[4-(4-Bromophenyl)phenyl] benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Bromophenyl)phenyl] benzenesulfonate (BPB) is a chemical compound that has been widely used in scientific research as a fluorescent labeling reagent. It is a sulfonated derivative of stilbene and has a unique structure that makes it an excellent probe for studying various biological processes.
Mecanismo De Acción
The mechanism of action of [4-(4-Bromophenyl)phenyl] benzenesulfonate is based on its ability to form a covalent bond with amino groups in proteins and other biomolecules. The reaction occurs through nucleophilic substitution, where the amino group attacks the carbonyl carbon of the [4-(4-Bromophenyl)phenyl] benzenesulfonate molecule. The resulting adduct is stable and can be detected by fluorescence spectroscopy.
Efectos Bioquímicos Y Fisiológicos
[4-(4-Bromophenyl)phenyl] benzenesulfonate has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. However, its covalent labeling mechanism can alter the function of proteins and other biomolecules, and researchers should be aware of this potential effect when interpreting their results.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [4-(4-Bromophenyl)phenyl] benzenesulfonate is its high labeling efficiency and specificity. It can label proteins and other biomolecules with high precision, and its fluorescence properties allow for easy detection and imaging. However, [4-(4-Bromophenyl)phenyl] benzenesulfonate has limitations in terms of its chemical stability and photostability. It can degrade over time, and its fluorescence signal can fade under prolonged exposure to light.
Direcciones Futuras
There are several future directions for [4-(4-Bromophenyl)phenyl] benzenesulfonate research. One area of interest is the development of new [4-(4-Bromophenyl)phenyl] benzenesulfonate derivatives with improved chemical and photostability. Another direction is the application of [4-(4-Bromophenyl)phenyl] benzenesulfonate in live-cell imaging, where its fluorescence properties can be used to study dynamic cellular processes in real-time. Additionally, [4-(4-Bromophenyl)phenyl] benzenesulfonate can be used in combination with other labeling reagents to study complex biological systems and interactions.
Métodos De Síntesis
[4-(4-Bromophenyl)phenyl] benzenesulfonate can be synthesized by reacting 4-bromobenzophenone with sodium benzenesulfonate in the presence of potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The yield of the reaction is typically around 70-80%, and the purity of the product can be increased by recrystallization.
Aplicaciones Científicas De Investigación
[4-(4-Bromophenyl)phenyl] benzenesulfonate has been extensively used as a fluorescent labeling reagent in various biological studies. It can be used to label proteins, lipids, and nucleic acids, and its fluorescence properties make it an excellent tool for studying the localization and dynamics of these molecules in cells and tissues. [4-(4-Bromophenyl)phenyl] benzenesulfonate has also been used to study the interactions between proteins and other biomolecules, such as DNA and RNA.
Propiedades
Número CAS |
58743-85-4 |
|---|---|
Nombre del producto |
[4-(4-Bromophenyl)phenyl] benzenesulfonate |
Fórmula molecular |
C18H13BrO3S |
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
[4-(4-bromophenyl)phenyl] benzenesulfonate |
InChI |
InChI=1S/C18H13BrO3S/c19-16-10-6-14(7-11-16)15-8-12-17(13-9-15)22-23(20,21)18-4-2-1-3-5-18/h1-13H |
Clave InChI |
WCZHJYJCMMUNDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Otros números CAS |
58743-85-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




